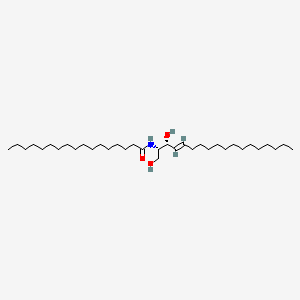

N-heptadecanoyl-D-erythro-sphingosine

Description

Nomenclature and Classification

The systematic nomenclature of this compound follows established conventions for sphingolipid naming, incorporating both the fatty acid component and the sphingoid base configuration. The International Union of Pure and Applied Chemistry designation identifies the compound as N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]heptadecanamide, explicitly defining the stereochemical centers and geometric configuration.

Chemical database entries classify the compound under multiple organizational systems, with the Chemical Abstracts Service assigning the registry number 67492-16-4. The compound appears in the LIPID MAPS Structure Database with the identifier LMSP02010020, reflecting its classification within the sphingolipid category. PubChem maintains comprehensive records under Compound Identification Numbers 44584335 and 11664003, providing standardized structural representations and property data.

The systematic classification places this compound within the broader ceramide family, specifically as an N-acylsphingosine where the acyl component is specified as heptadecanoyl. This classification distinguishes it from other ceramide variants through the specific seventeen-carbon fatty acid chain length, contrasting with more common ceramide species that typically contain sixteen or eighteen-carbon fatty acids.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C35H69NO3 | |

| Molecular Weight | 551.9 g/mol | |

| CAS Registry Number | 67492-16-4 | |

| PubChem CID | 44584335, 11664003 | |

| LIPID MAPS ID | LMSP02010020 |

Historical Context and Discovery

The identification of this compound in natural sources represents part of the broader exploration of marine sphingolipid diversity that gained momentum in the latter part of the twentieth century. Initial documentation of this specific ceramide variant appears to be linked to investigations of marine organisms, particularly gorgonian corals of the genus Pseudopterogorgia.

Research published in 2004 documented the isolation of sphingosines from Pseudopterogorgia australiensis, including the identification of (2S,3R,4E)-2-(heptadecanoylamino)octadec-4-ene-1,3-diol, which corresponds to this compound. This study employed spectral and chemical methods to deduce the structures of novel sphingosine derivatives from marine sources, marking an important milestone in understanding marine sphingolipid chemistry.

The compound's role in analytical chemistry developed subsequently, with researchers recognizing its potential as an internal standard for mass spectrometry applications. This application emerged from the need for reliable internal controls in sphingolipid quantification, particularly for liquid chromatography-tandem mass spectrometry protocols. The specific choice of the heptadecanoyl variant as an internal standard reflects its structural similarity to naturally occurring ceramides while maintaining sufficient distinction for analytical purposes.

More recent investigations have continued to explore the natural occurrence of this compound in marine environments, with studies identifying its presence in sponge species and other marine organisms. These findings contribute to our understanding of sphingolipid distribution in marine ecosystems and suggest potential ecological roles for these specialized lipid molecules.

Synonyms and Alternative Designations

This compound appears in scientific literature under numerous synonymous designations, reflecting different naming conventions and database systems. The compound's alternative names often emphasize different structural aspects or follow specific organizational nomenclature systems, creating a diverse array of synonymous terms that researchers encounter across various scientific contexts.

The abbreviated designation "C17 Ceramide (d18:1/17:0)" provides a concise representation of the compound's structural characteristics, where "C17" indicates the seventeen-carbon fatty acid chain, "d18:1" describes the eighteen-carbon sphingoid base with one double bond, and "17:0" specifies the saturated seventeen-carbon acyl chain. This nomenclature system facilitates rapid identification of structural features and enables efficient communication among researchers working with sphingolipid compounds.

Commercial suppliers often employ simplified product names such as "N-Heptadecanoylsphingosine" or "C17-Ceramide," reflecting the practical needs of research procurement and inventory management. These commercial designations maintain the essential structural information while providing user-friendly identifiers for laboratory applications and analytical protocols.

Database-specific identifiers include the Chemical Entities of Biological Interest designation CHEBI:86513 and various proprietary identifiers used by chemical suppliers and research institutions. These systematic identifiers ensure precise compound identification across different platforms and databases, supporting reproducible research and accurate scientific communication.

Placement Within Sphingolipid Classification

This compound occupies a specific position within the hierarchical classification of sphingolipids, representing a simple ceramide within the broader sphingolipid family. The compound belongs to the category of N-acylsphingosines, which constitute the fundamental building blocks for more complex sphingolipid molecules. This classification distinguishes ceramides from other sphingolipid classes such as sphingomyelins, glycosphingolipids, and sphingoid bases.

Within the ceramide subfamily, this compound is characterized by its specific fatty acid chain length and saturation pattern. The compound features a seventeen-carbon saturated fatty acid (heptadecanoic acid) linked to a sphingosine base containing eighteen carbons with a single double bond at the 4-position. This structural configuration places it among the less common ceramide variants, as most naturally occurring ceramides contain even-numbered fatty acid chains of sixteen, eighteen, or longer carbon lengths.

The sphingoid base component of this compound corresponds to sphingosine, the predominant long-chain base in mammalian sphingolipids. This base structure contains the characteristic 2S,3R stereochemistry and trans-double bond geometry that define the D-erythro configuration. The presence of hydroxyl groups at positions 1 and 3, along with the amino group at position 2, provides the functional sites for further derivatization that generates complex sphingolipid molecules.

Biosynthetically, ceramides like this compound serve as central intermediates in sphingolipid metabolism. These compounds can undergo phosphorylation to form ceramide-1-phosphate, glycosylation to generate glycosphingolipids, or head group addition to produce sphingomyelins. The metabolic versatility of ceramides positions them as critical nodes in sphingolipid homeostasis and cellular signaling pathways.

The taxonomic distribution of this compound appears to be relatively limited compared to more common ceramide species. Its documented occurrence in marine organisms, particularly gorgonian corals, suggests potential ecological or physiological roles specific to marine environments. This distribution pattern contrasts with ubiquitous ceramide species found across diverse biological systems, indicating specialized functions or biosynthetic pathways associated with marine sphingolipid metabolism.

Natural Occurrence in Marine Organisms

This compound has been identified as a natural product in marine organisms, with documented occurrence in gorgonian corals and other marine species. The compound's presence in these organisms reflects the diverse sphingolipid chemistry found in marine ecosystems and suggests potential ecological functions related to membrane structure, signaling, or chemical defense mechanisms.

Pseudopterogorgia australiensis, a gorgonian coral species from the Indian Ocean, represents the most well-documented natural source of this compound. Research published in 2004 described the isolation and structural characterization of this compound along with other novel sphingosines from this marine organism. The study employed spectral and chemical analysis methods to confirm the identity and stereochemistry of the isolated sphingolipids, establishing the natural occurrence of this specific ceramide variant in marine environments.

More recent metabolomic studies have identified this compound in marine sponge species, specifically in hexane fractions of Cliona species. Mass spectrometry analysis revealed the compound's presence with characteristic fragmentation patterns, including a molecular ion peak at m/z 551 and diagnostic fragment ions corresponding to sphingosine moieties. These findings expand the known distribution of this ceramide beyond gorgonian corals to include other marine invertebrate taxa.

The marine organisms containing this compound often exhibit biological activities that may be related to their sphingolipid content. Studies have demonstrated moderate antibacterial activity in sphingolipid-containing extracts from Pseudopterogorgia australiensis, suggesting potential roles in chemical defense or antimicrobial protection. These biological activities highlight the potential ecological significance of marine sphingolipids and their contribution to organism survival in complex marine environments.

The biosynthetic pathways responsible for this compound production in marine organisms remain largely unexplored, representing an important area for future research. Understanding these pathways could provide insights into the evolutionary adaptation of sphingolipid metabolism in marine environments and the potential biotechnological applications of marine-derived sphingolipid biosynthetic enzymes. The presence of this compound in phylogenetically diverse marine organisms suggests either convergent evolution of similar biosynthetic capabilities or horizontal transfer of metabolic genes among marine microbial communities.

Properties

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]heptadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(39)36-33(32-37)34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-34,37-38H,3-27,29,31-32H2,1-2H3,(H,36,39)/b30-28+/t33-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWGMOFDULMCFL-QKSCFGQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H69NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659571 | |

| Record name | N-[(2S,3R,4E)-1,3-Dihydroxyoctadec-4-en-2-yl]heptadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67492-16-4 | |

| Record name | N-[(2S,3R,4E)-1,3-Dihydroxyoctadec-4-en-2-yl]heptadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cer(d18:1/17:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Coupling of Heptadecanoic Acid to Sphingosine

The acylation step requires precise temperature and pH control to prevent hydrolysis or side reactions. Heptadecanoic acid is first activated using carbodiimide crosslinkers (e.g., EDC or DCC) to form an reactive intermediate, which then reacts with the primary amine group of sphingosine. Reaction progress is monitored via thin-layer chromatography (TLC) using mobile phases such as chloroform:methanol:acetic acid (90:10:1, v/v/v).

Purification Techniques

Post-synthesis, crude this compound is purified using silica gel chromatography with gradient elution (hexane:ethyl acetate mixtures). High-performance liquid chromatography (HPLC) with C18 reverse-phase columns further refines the product, achieving >98% purity. Preparative TLC is an alternative for small-scale syntheses, though it offers lower resolution.

| Purification Step | Method | Solvent System | Purity Achieved |

|---|---|---|---|

| Initial Purification | Silica Gel Chromatography | Hexane:Ethyl Acetate (7:3 → 1:1, gradient) | ~95% |

| Final Polishing | Reverse-Phase HPLC | Acetonitrile:Water (85:15, 0.1% formic acid) | >98% |

Analytical Characterization

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for validating molecular weight and structural integrity. Electrospray ionization (ESI) in positive ion mode detects the protonated molecular ion [M+H]⁺ at m/z 552.5 for this compound. Fragmentation patterns confirm the fatty acid and sphingosine moieties, with characteristic ions at m/z 264.3 (sphingosine backbone) and m/z 269.2 (heptadecanoyl chain).

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra verify stereochemistry and acyl chain integration. Key resonances include:

-

δ 5.35 ppm (d, J = 15.2 Hz, trans-double bond of sphingosine)

-

δ 2.25 ppm (t, J = 7.5 Hz, methylene adjacent to the amide bond)

-

δ 0.88 ppm (t, J = 6.8 Hz, terminal methyl of heptadecanoyl chain)

Challenges and Optimization Strategies

Stereochemical Integrity

Maintaining the D-erythro configuration during synthesis is critical. Impurities in the sphingosine precursor or racemization during acylation reduce bioactivity. Using freshly distilled solvents and low-temperature reactions (-20°C) minimizes these risks.

Scalability

Industrial-scale production faces hurdles in cost-effective purification. Hybrid methods combining column chromatography with recrystallization (e.g., using methanol:water mixtures) improve yield without compromising purity.

Applications in Research Settings

This compound is widely used as an internal standard in lipidomics due to its absence in biological samples. Its synthetic availability enables studies on ceramide-mediated apoptosis, lipid raft formation, and enzyme kinetics (e.g., ceramidases) .

Chemical Reactions Analysis

Types of Reactions

N-heptadecanoyl-D-erythro-sphingosine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the sphingosine backbone can be oxidized to form ketones or aldehydes.

Reduction: The double bond in the sphingosine backbone can be reduced to form saturated ceramides.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized ceramides, reduced ceramides, and substituted ceramides, each with distinct biological activities and properties .

Scientific Research Applications

Biological Significance

N-heptadecanoyl-D-erythro-sphingosine is primarily involved in the structure and function of cell membranes as a component of sphingomyelin. It plays a critical role in cell signaling, membrane dynamics, and the regulation of various cellular functions.

Membrane Structure and Function

Sphingolipids, including this compound, contribute to the formation of lipid rafts—microdomains in cell membranes that facilitate protein interactions and signaling pathways. These lipid rafts are essential for maintaining cellular integrity and enabling communication between cells .

Cardiovascular Health

Recent studies have shown that dietary sphingomyelin can modulate lipid metabolism and reduce cardiovascular risk factors. For instance, supplementation with milk polar lipids containing sphingomyelin has been linked to lower postprandial triglyceride levels in overweight individuals at risk for cardiovascular diseases .

Obesity and Metabolic Disorders

Research indicates that alterations in sphingolipid metabolism, including the levels of this compound, are associated with obesity-related complications. In animal models, such as ob/ob mice, changes in sphingolipid profiles were observed, suggesting a link between these lipids and metabolic dysregulation .

Neurodegenerative Disorders

This compound has been implicated in neurodegenerative diseases due to its role in neuroinflammation and neuronal signaling. Studies have identified sphingolipids as potential biomarkers for conditions like Alzheimer's disease and multiple sclerosis, highlighting their importance in disease progression and diagnosis .

Biomarkers for Diagnosis

The potential of sphingolipids as biomarkers is significant; alterations in their levels can indicate disease states or responses to treatment. For example, sphingolipid profiles have been evaluated for their prognostic value in neurodegenerative disorders, providing insights into patient management .

Lipidomic Analysis Techniques

Advanced lipidomic techniques have improved our understanding of sphingolipid metabolism. Methods such as mass spectrometry allow for precise quantification and characterization of sphingolipid species, facilitating research into their biological roles and clinical implications .

Case Studies

Mechanism of Action

N-heptadecanoyl-D-erythro-sphingosine exerts its effects primarily through its role in cellular signaling pathways. It can interact with various molecular targets, including protein kinases and phosphatases, to regulate cell growth, differentiation, and apoptosis. The compound can also modulate the activity of enzymes involved in sphingolipid metabolism, thereby influencing cellular responses to stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cer(d18:1/17:0) is distinguished from other sphingolipids by its acyl chain length, headgroup modifications, and functional roles. Below is a detailed comparison:

Ceramides with Varying Acyl Chain Lengths

- Cer(d18:1/16:0) (N-palmitoyl): Shorter acyl chain (16 carbons) enhances membrane fluidity but reduces thermal stability compared to Cer(d18:1/17:0) . Endogenous C16 ceramides are abundant in mammalian cells and linked to apoptosis and insulin resistance .

- Cer(d18:1/18:0) (N-stearoyl) :

- Cer(d18:1/24:0) (N-lignoceroyl): Very-long-chain (24 carbons) ceramides dominate myelin sheaths and skin barrier lipids, emphasizing structural roles .

Sphingomyelins (SM)

- SM(d18:1/17:0) :

Glycosylated Sphingolipids

- GlcCer(d18:1/17:0) :

- GalCer(d18:1/18:0) :

Sulfatides

- 3-O-sulfo-D-galactosyl-β-1,1'-N-heptadecanoyl-D-erythro-sphingosine: Sulfated galactose headgroup enables charge-based interactions in myelin and kidney tubules . Cer(d18:1/17:0) lacks this modification, limiting its role in sulfolipid studies .

Data Tables

Table 1: Structural and Functional Comparison of Key Sphingolipids

| Compound | Acyl Chain | Headgroup | Molecular Formula | Molecular Weight | Primary Application | Source |

|---|---|---|---|---|---|---|

| Cer(d18:1/17:0) | 17:0 | -OH | C₃₅H₆₉NO₃ | 551.93 | LC-MS/MS internal standard | Avanti Polar Lipids |

| Cer(d18:1/16:0) | 16:0 | -OH | C₃₄H₆₇NO₃ | 537.90 | Apoptosis studies | Toronto Research |

| SM(d18:1/17:0) | 17:0 | Phosphocholine | C₄₀H₈₁N₂O₆P | 733.06 | Membrane dynamics | Avanti Polar Lipids |

| GlcCer(d18:1/17:0) | 17:0 | Glucose | C₄₁H₇₉NO₈ | 714.06 | Glycosphingolipid metabolism | Avanti Polar Lipids |

| 3-O-sulfo-GalCer(d18:1/17:0) | 17:0 | Sulfated galactose | C₄₁H₇₉NO₁₁S | 794.13 | Myelin research | Avanti Polar Lipids |

Research Findings

- Analytical Superiority: Cer(d18:1/17:0) outperforms endogenous ceramides (e.g., C16, C24) as an internal standard due to its absence in biological samples, minimizing interference .

- Chain-Length-Dependent Bioactivity : While C16 and C24 ceramides drive apoptosis and barrier function, respectively, Cer(d18:1/17:0) is inert in signaling, making it ideal for controlled experiments .

- Stereochemical Specificity: The D-erythro configuration ensures recognition by ceramide-activated proteins (e.g., protein phosphatases), unlike non-natural stereoisomers .

- Thermal Stability : The 17-carbon acyl chain balances hydrophobicity and solubility, enhancing LC-MS/MS reproducibility compared to longer-chain analogs .

Biological Activity

N-heptadecanoyl-D-erythro-sphingosine, also known as C17 ceramide (Cer(d18:1/17:0)), is a type of sphingolipid that plays significant roles in various biological processes, including cell signaling, inflammation, and apoptosis. This article will explore its biological activity, mechanisms of action, and implications in health and disease, supported by research findings and data tables.

Overview of Sphingolipids

Sphingolipids are essential components of cellular membranes and serve as bioactive molecules involved in signaling pathways. They are implicated in numerous physiological functions, including:

- Cell proliferation

- Differentiation

- Apoptosis

- Inflammatory responses

Ceramides, such as this compound, are central to these processes due to their ability to modulate signaling pathways related to cell survival and death.

This compound exhibits various biological activities primarily through its role in sphingolipid metabolism. It is involved in the following mechanisms:

- Regulation of Apoptosis : Ceramides can induce apoptosis by activating pro-apoptotic factors and inhibiting anti-apoptotic signals. For instance, studies have shown that ceramide accumulation can lead to mitochondrial dysfunction and subsequent cell death pathways .

- Inflammatory Responses : this compound influences inflammatory signaling pathways. It has been demonstrated that ceramides can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation .

- Cell Differentiation : The compound has been linked to the differentiation of various cell types, including hematopoietic stem cells. Research indicates that ceramide levels can affect erythropoiesis by modulating transcription factors involved in red blood cell formation .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

- Erythropoiesis Impairment : A study demonstrated that treatment with TNFα increased ceramide levels, leading to impaired erythroid differentiation in human hematopoietic stem cells (HSPCs). The inhibition was associated with downregulation of erythroid transcription factors .

- Cytokine-Induced Cell Death : Another study showed that the presence of this compound enhanced the cytotoxic effects of cytokines on specific cell lines, indicating its role in promoting apoptosis under inflammatory conditions .

Data Table: Biological Activities of this compound

Implications for Health and Disease

The biological activities of this compound suggest potential implications in various health conditions:

- Cancer : Due to its role in apoptosis, ceramides are being explored as therapeutic targets in cancer treatment. Enhancing ceramide levels may promote cancer cell death while sparing normal cells.

- Inflammatory Diseases : Given its involvement in inflammatory responses, manipulating ceramide pathways may provide new strategies for treating diseases characterized by chronic inflammation, such as rheumatoid arthritis or multiple sclerosis .

- Metabolic Disorders : Alterations in sphingolipid metabolism, including ceramide levels, have been linked to obesity and insulin resistance. Understanding these pathways could lead to novel interventions for metabolic syndrome .

Q & A

How can the FINER criteria improve the formulation of research questions involving this compound?

- Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible : Ensure access to ESI-MS and cell culture facilities.

- Interesting : Focus on understudied roles in non-apoptotic pathways (e.g., autophagy).

- Novel : Investigate cross-talk with eicosanoid signaling.

- Ethical : Adhere to NIH animal/cell line use guidelines.

- Relevant : Link findings to therapeutic ceramide modulation in inflammation or cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.